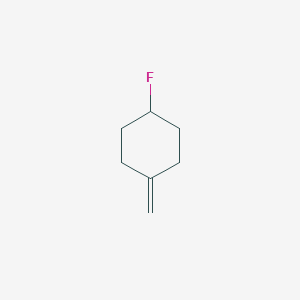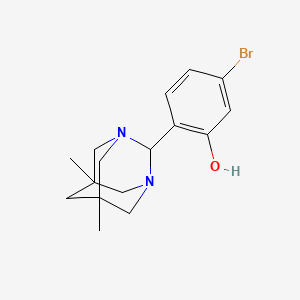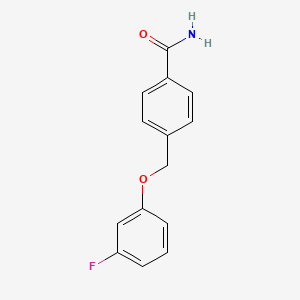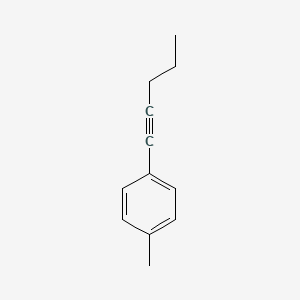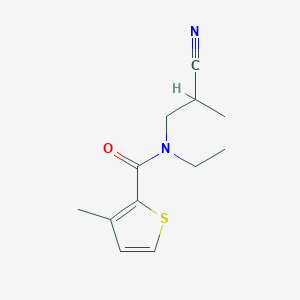![molecular formula C13H16N2OS B14894112 N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide is an organic compound characterized by the presence of a sec-butyl group, a cyanomethylthio group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide typically involves the reaction of 2-((cyanomethyl)thio)benzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(tert-butyl)-2-((cyanomethyl)thio)benzamide
- N-(isobutyl)-2-((cyanomethyl)thio)benzamide
- N-(sec-butyl)-2-((methylthio)benzamide
Uniqueness
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs
特性
分子式 |
C13H16N2OS |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
N-butan-2-yl-2-(cyanomethylsulfanyl)benzamide |
InChI |
InChI=1S/C13H16N2OS/c1-3-10(2)15-13(16)11-6-4-5-7-12(11)17-9-8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16) |
InChIキー |
LJKKNRNPVCYDDQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CC=CC=C1SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


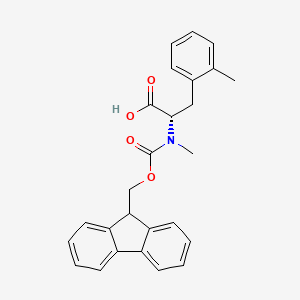
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
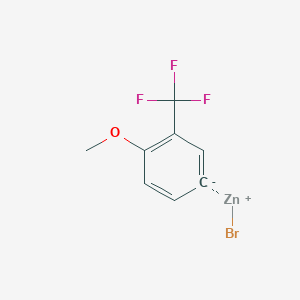
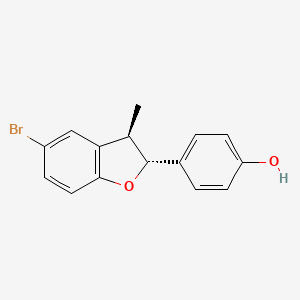
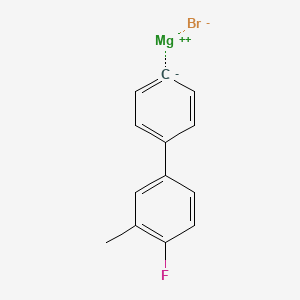
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
